

"fluorocyclobutane CAS number and IUPAC name"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fluorocyclobutane**

Cat. No.: **B14750743**

[Get Quote](#)

An In-depth Technical Guide to **Fluorocyclobutane**: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

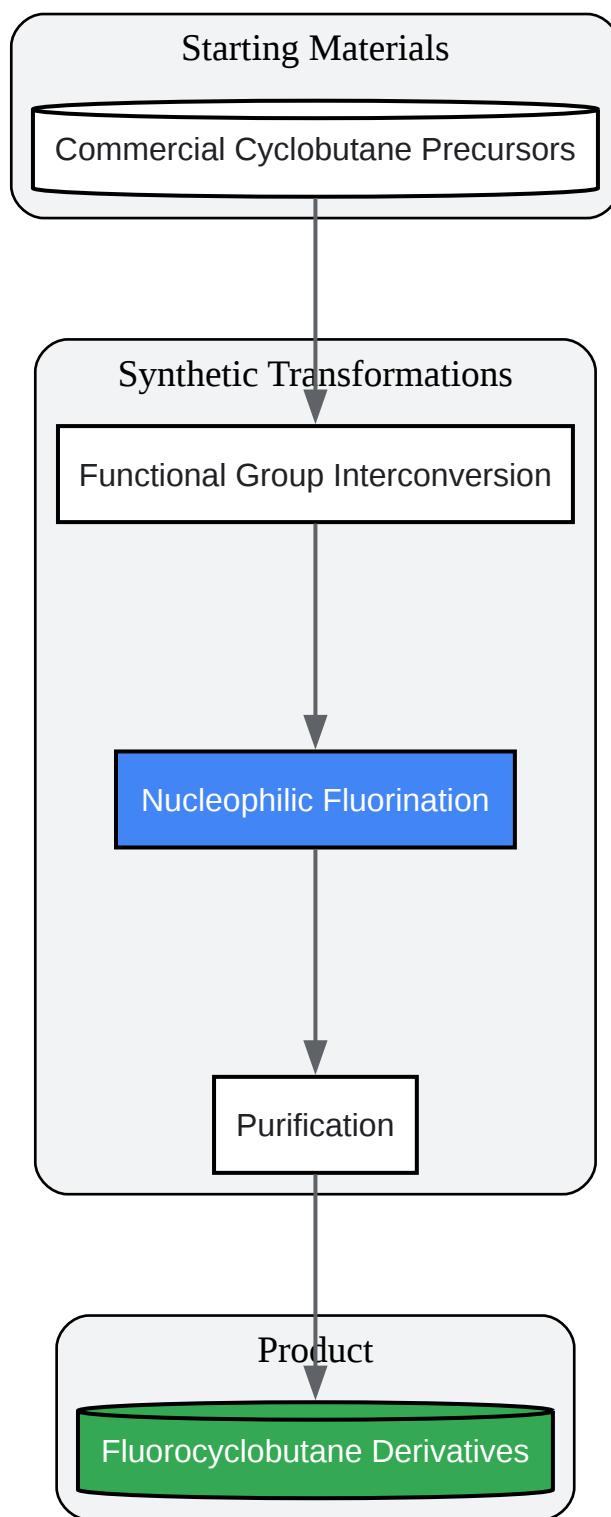
This technical guide provides a comprehensive overview of **fluorocyclobutane**, a key building block in modern medicinal chemistry. We will delve into its chemical and physical properties, explore synthetic methodologies, and discuss its strategic application in the design and development of novel therapeutic agents.

Core Concepts: IUPAC Name and CAS Number

- IUPAC Name: **fluorocyclobutane**[\[1\]](#)
- CAS Number: 666-16-0[\[1\]](#)[\[2\]](#)

Physicochemical Properties of Fluorocyclobutane and Its Derivatives

The introduction of fluorine into the cyclobutane scaffold significantly influences its physicochemical properties, which is a key consideration in drug design. Fluorine's high electronegativity can alter molecular conformation, lipophilicity (LogP), and the acidity or basicity (pKa) of nearby functional groups. These modifications can, in turn, impact a molecule's metabolic stability, binding affinity to biological targets, and pharmacokinetic profile.


Below is a summary of the key physicochemical data for **fluorocyclobutane**.

Property	Value	Reference
Molecular Formula	C ₄ H ₇ F	[1] [2]
Molecular Weight	74.0968 g/mol	[2]
Boiling Point	33.846°C at 760 mmHg	[2]
Flash Point	-38.941°C	[2]
Density	0.915 g/cm ³	[2]
Vapor Pressure	553.212 mmHg at 25°C	[2]
Refractive Index	1.377	[2]

Synthesis of Fluorocyclobutane Derivatives

The synthesis of **fluorocyclobutane** and its derivatives is of significant interest for providing building blocks for medicinal chemistry. Synthetic strategies often involve the nucleophilic fluorination of cyclobutane precursors.

A general workflow for the synthesis of **fluorocyclobutane** derivatives is presented in the following diagram.

[Click to download full resolution via product page](#)

Caption: General Synthetic Workflow for **Fluorocyclobutane** Derivatives.

Experimental Protocol: Synthesis of 3-Fluorocyclobutane-1-carboxylic Acid

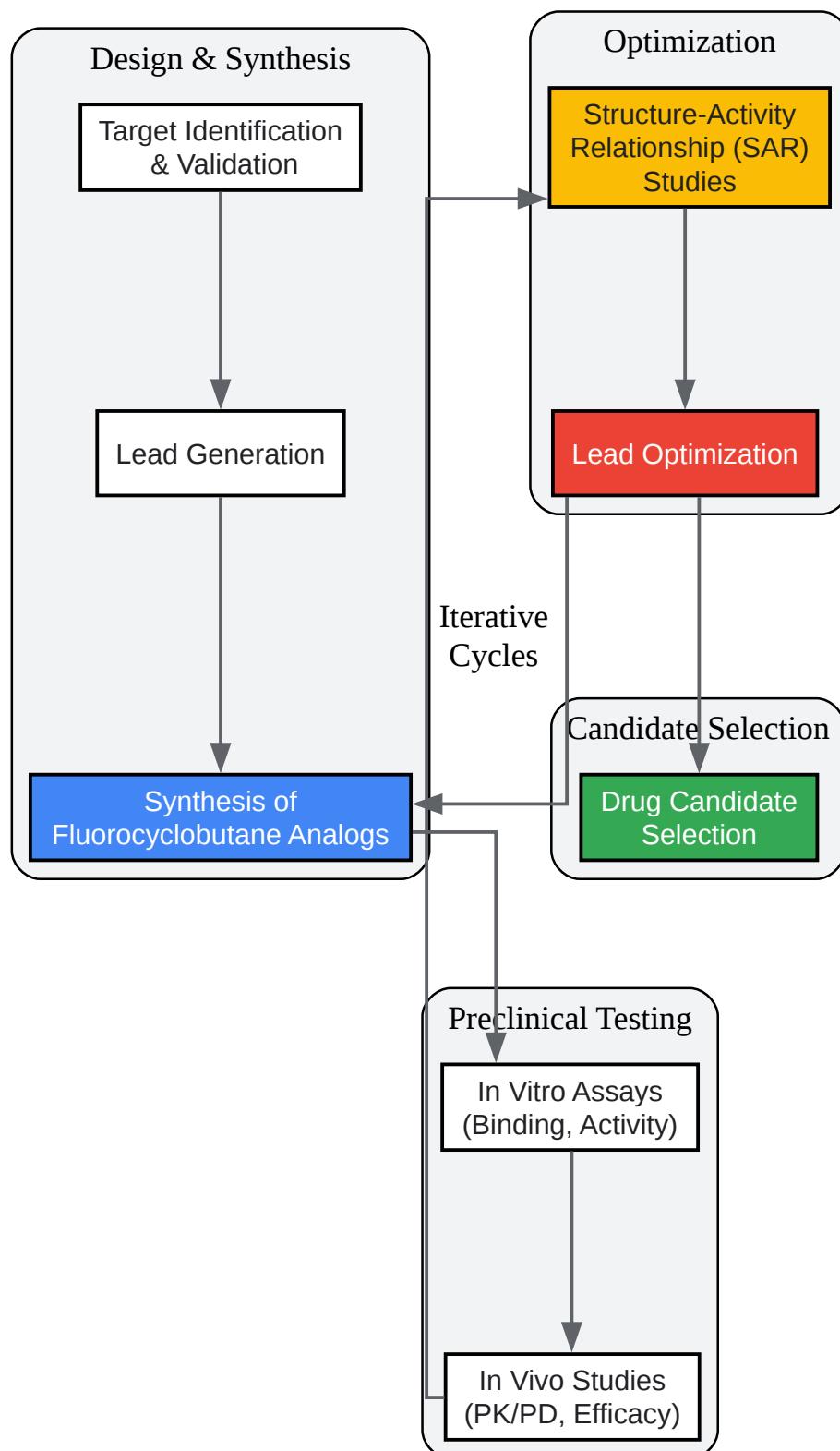
The following is a representative protocol for the synthesis of a **fluorocyclobutane** derivative, which highlights a common synthetic strategy involving nucleophilic fluorination. This method has been used for the multigram synthesis of 3-fluorinated cyclobutane building blocks.[3]

Step 1: Preparation of the Hydroxy Precursor

- A suitable commercially available cyclobutane derivative, such as a cyclobutanone, is used as the starting material.
- The carbonyl group is reduced to a hydroxyl group using a standard reducing agent (e.g., sodium borohydride) in an appropriate solvent (e.g., methanol or ethanol).
- The reaction is typically run at room temperature and monitored by thin-layer chromatography (TLC) until completion.
- The product is then isolated and purified using standard techniques such as extraction and column chromatography.

Step 2: Nucleophilic Fluorination

- The hydroxyl group of the cyclobutanol derivative is converted to a good leaving group, for example, by mesylation or tosylation.
- The resulting intermediate is then subjected to nucleophilic fluorination using a fluoride source such as tetrabutylammonium fluoride (TBAF) or potassium fluoride.
- The reaction is carried out in a suitable solvent (e.g., acetonitrile or dimethylformamide) and may require heating.
- The progress of the fluorination reaction is monitored by TLC or gas chromatography-mass spectrometry (GC-MS).


Step 3: Final Product Isolation and Characterization

- Upon completion of the reaction, the fluorinated cyclobutane derivative is isolated by extraction and purified by column chromatography.
- The structure and purity of the final product are confirmed by spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy (^1H , ^{13}C , and ^{19}F) and mass spectrometry.

Role in Drug Discovery and Development

The incorporation of **fluorocyclobutane** moieties into drug candidates is a strategic approach to modulate their pharmacological properties. The unique steric and electronic properties of the C-F bond can lead to improved metabolic stability, enhanced binding affinity, and optimized pharmacokinetic profiles.

The following diagram illustrates the workflow of how **fluorocyclobutane** building blocks are integrated into the drug discovery process.

[Click to download full resolution via product page](#)

Caption: Role of **Fluorocyclobutane** in a Drug Discovery Workflow.

Safety and Handling

Fluorocyclobutane is a flammable gas and should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood.^[2] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) for the specific compound being handled.

General Handling Precautions:

- Avoid contact with skin, eyes, and clothing.
- Keep away from heat, sparks, and open flames.
- Store in a cool, dry, and well-ventilated area in tightly sealed containers.
- Ensure that all equipment is properly grounded to prevent static discharge.

In Case of Exposure:

- Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
- Skin Contact: Wash the affected area with soap and water.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

Conclusion

Fluorocyclobutane and its derivatives are valuable building blocks in contemporary drug discovery. Their unique physicochemical properties, imparted by the fluorine atom, provide medicinal chemists with a powerful tool to fine-tune the characteristics of potential drug candidates. The synthetic methodologies for accessing these compounds are well-established, enabling their incorporation into a wide range of molecular scaffolds. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of fluorinated cyclobutanes is expected to play an increasingly important role in the future of pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Cas 666-16-0,fluorocyclobutane | lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["fluorocyclobutane CAS number and IUPAC name"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14750743#fluorocyclobutane-cas-number-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

